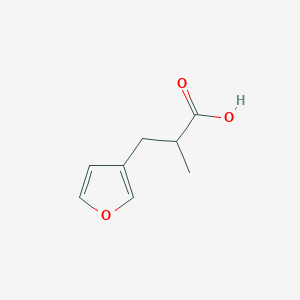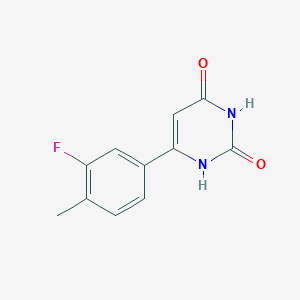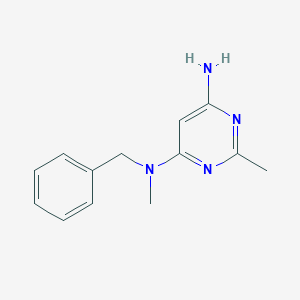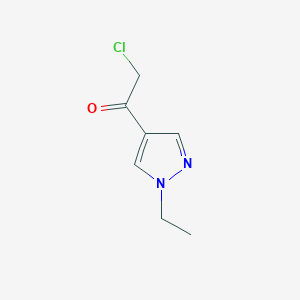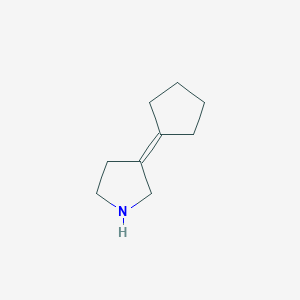
3-Ciclopentilidenopirrolidina
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine derivatives, which 3-Cyclopentylidenepyrrolidine is a part of, can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The specific physical and chemical properties of 3-Cyclopentylidenepyrrolidine are not provided in the search results. Generally, physical properties of a substance can include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
Medicina: Administración dirigida de fármacos
3-Ciclopentilidenopirrolidina: tiene aplicaciones potenciales en el desarrollo de sistemas de administración dirigida de fármacos. Su estructura se puede utilizar para crear compuestos que se unen selectivamente a objetivos biológicos específicos, mejorando la eficacia y reduciendo los efectos secundarios de los agentes terapéuticos .
Agricultura: Formulación de pesticidas
En agricultura, los derivados de This compound podrían explorarse para crear pesticidas más efectivos. Las propiedades del compuesto pueden mejorar la estabilidad y la solubilidad de los pesticidas, lo que lleva a formulaciones más respetuosas con el medio ambiente y que tienen una acción dirigida contra las plagas .
Ciencia de materiales: Síntesis de polímeros
La estructura química de This compound la convierte en una candidata para sintetizar nuevos polímeros con propiedades únicas, como una mayor durabilidad o flexibilidad. Estos polímeros podrían tener aplicaciones en diversas industrias, incluida la ingeniería automotriz y aeroespacial .
Ciencia ambiental: Remediación de la contaminación
This compound: podría utilizarse en ciencia ambiental para desarrollar nuevos métodos de remediación de la contaminación. Su naturaleza reactiva podría ayudar a descomponer sustancias tóxicas en el suelo o el agua, lo que ayudaría en el proceso de biorremediación .
Bioquímica: Inhibición enzimática
En bioquímica, This compound y sus análogos pueden estudiarse por sus propiedades de inhibición enzimática. Esto podría conducir al descubrimiento de nuevos inhibidores que pueden regular las vías metabólicas o servir como compuestos líderes para el desarrollo de nuevos medicamentos .
Farmacología: Cronoterapia
Los posibles efectos del compuesto en los ritmos biológicos podrían aprovecharse en farmacología para la cronoterapia. Al comprender cómo This compound interactúa con los ritmos circadianos, podría utilizarse para optimizar el momento de la administración de medicamentos para diversos tratamientos .
Ingeniería química: Optimización de procesos
This compound: puede desempeñar un papel en la ingeniería química al actuar como catalizador o reactivo en procesos químicos. Su inclusión podría optimizar los procesos industriales, lo que lleva a métodos de producción más eficientes y rentables .
Dinámica de fluidos computacional
En dinámica de fluidos computacional, This compound podría utilizarse en simulaciones para comprender el flujo de fluidos en presencia de productos químicos reactivos. Esto puede ayudar a diseñar mejores reactores y unidades de procesamiento dentro de la industria química .
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets. They exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action can vary depending on the specific pyrrolidine alkaloid and its target. For example, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cells .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, they have been implicated in the regulation of oxidative stress pathways, inflammatory response pathways, and various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can be complex and depend on a variety of factors, including the specific compound, the route of administration, and individual patient factors .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely depending on the specific compound and its target. For example, some pyrrolidine alkaloids have been shown to have anticancer effects, while others have anti-inflammatory or antimicrobial effects .
Action Environment
The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds .
Análisis Bioquímico
Biochemical Properties
3-Cyclopentylidenepyrrolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The interaction with cytochrome P450 involves the binding of 3-Cyclopentylidenepyrrolidine to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .
Cellular Effects
The effects of 3-Cyclopentylidenepyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopentylidenepyrrolidine has been found to affect the Akt signaling pathway, which plays a critical role in cell growth, survival, and metabolism . By interacting with key proteins in this pathway, 3-Cyclopentylidenepyrrolidine can alter the phosphorylation status of Akt, leading to changes in downstream signaling events. Furthermore, this compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Cyclopentylidenepyrrolidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One notable mechanism is the binding of 3-Cyclopentylidenepyrrolidine to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex . This interaction can result in either the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopentylidenepyrrolidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopentylidenepyrrolidine remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . This degradation can lead to a decrease in the compound’s efficacy and alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to 3-Cyclopentylidenepyrrolidine can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopentylidenepyrrolidine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, 3-Cyclopentylidenepyrrolidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
3-Cyclopentylidenepyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in the metabolism of pyrimidine, a key component of nucleic acids . The interaction with pyrimidine metabolism involves the modulation of enzyme activity and changes in metabolite levels, which can influence cellular processes such as DNA synthesis and repair . Additionally, 3-Cyclopentylidenepyrrolidine has been observed to affect other metabolic pathways, including those related to amino acid and lipid metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopentylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with lipid transfer proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Cyclopentylidenepyrrolidine is influenced by its interactions with these transporters, leading to its accumulation in certain tissues and organelles . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 3-Cyclopentylidenepyrrolidine plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus . The targeting of 3-Cyclopentylidenepyrrolidine to these compartments is mediated by specific signals and post-translational modifications that direct its movement within the cell . The localization of 3-Cyclopentylidenepyrrolidine to the mitochondria, for example, can influence mitochondrial function and energy metabolism, while its presence in the nucleus can impact gene expression and cellular responses to environmental stimuli .
Propiedades
IUPAC Name |
3-cyclopentylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDWSAOHDJXBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


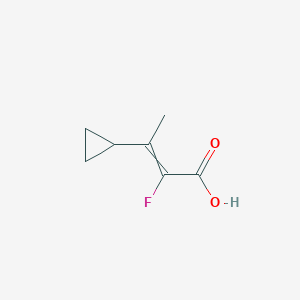
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)

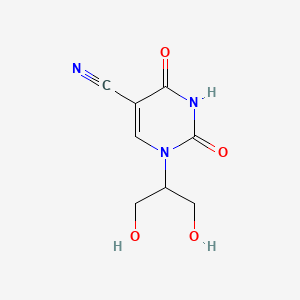

![N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1470529.png)
![Ethyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1470533.png)
